

# Solid-Phase Synthesis of Peptide α-Ketoamides: Application Notes and Protocols

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Compound of Interest		
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	{Cpg}-NH2	
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#### Introduction

Peptide  $\alpha$ -ketoamides are a prominent class of compounds in drug discovery, primarily recognized for their potent and selective inhibitory activity against various proteases. Their electrophilic ketoamide moiety can form a reversible covalent bond with the catalytic serine, cysteine, or threonine residues in the active site of these enzymes. The modular nature of their peptide backbone allows for facile modification to achieve desired potency and selectivity. Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient approach for the rapid generation of diverse peptide  $\alpha$ -ketoamide libraries, crucial for structure-activity relationship (SAR) studies.

This document provides detailed application notes and protocols for the two predominant strategies for the solid-phase synthesis of internal peptide  $\alpha$ -ketoamides: the on-resin oxidation of a peptidyl  $\alpha$ -hydroxyamide intermediate and the use of a dithiolane-protected  $\alpha$ -ketoacid building block.

## I. On-Resin Oxidation of Peptidyl $\alpha$ -Hydroxyamides

This strategy involves the incorporation of an  $\alpha$ -hydroxy- $\beta$ -amino acid building block into the peptide sequence during standard Fmoc-based SPPS. The hydroxyl group is then oxidized on



the solid support to yield the desired  $\alpha$ -ketoamide. This method circumvents the need for protecting group chemistry for the keto functionality.[1]

### **Experimental Workflow**



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Caption: Workflow for on-resin oxidation synthesis of peptide  $\alpha$ -ketoamides.

#### **Detailed Protocol: On-Resin Oxidation using IBX**

This protocol is adapted from a method for the synthesis of rhomboid protease inhibitors.[1][2]

- 1. Resin Preparation and Peptide Elongation:
- Start with a suitable resin, such as Rink Amide resin (0.5 0.7 mmol/g loading).
- Perform standard Fmoc-based solid-phase peptide synthesis.[3][4]
  - Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 2 x 10 minutes.
  - Washing: Wash the resin with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).
  - Amino Acid Coupling: Use 4 equivalents of Fmoc-protected amino acid, 3.95 equivalents of HCTU, and 8 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF. Couple for 1-2 hours at room temperature.
  - Washing: Wash the resin as described above.
  - $\circ$  Repeat the deprotection, coupling, and washing steps until the desired peptide sequence preceding the  $\alpha$ -ketoamide is assembled.
- 2. Coupling of the  $\alpha$ -Hydroxy- $\beta$ -amino Acid:



- Couple the Fmoc-protected α-hydroxy-β-amino acid (e.g., Fmoc-L-Ala-α-hydroxy-β-amino acid) using the same coupling conditions as in the previous step.
- 3. Further Peptide Elongation (if required):
- After coupling the hydroxy acid, the peptide chain can be further elongated by repeating the standard Fmoc-SPPS cycle.
- 4. On-Resin Oxidation:
- Swell the peptide-resin in dimethyl sulfoxide (DMSO).
- Add a solution of 2-iodoxybenzoic acid (IBX) (10 equivalents) in DMSO.
- Shake the reaction mixture at room temperature for 12-16 hours.
- Wash the resin thoroughly with DMSO (5x), DMF (5x), and DCM (5x).
- 5. Cleavage and Deprotection:
- Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide in cold diethyl ether.
- Centrifuge, decant the ether, and dry the crude peptide.
- Purify the peptide  $\alpha$ -ketoamide by reverse-phase high-performance liquid chromatography (RP-HPLC).

### **Quantitative Data Summary: On-Resin Oxidation**



Step	Reagent	Equivalents	Solvent	Time	Temperatur e
Fmoc Deprotection	Piperidine	20% (v/v)	DMF	2 x 10 min	Room Temp.
Amino Acid Coupling	Fmoc- AA/HCTU/DI PEA	4 / 3.95 / 8	DMF	1 - 2 hours	Room Temp.
Oxidation	IBX	10	DMSO	12 - 16 hours	Room Temp.
Cleavage	TFA/TIS/H <sub>2</sub> O	95:2.5:2.5	-	2 - 3 hours	Room Temp.

# II. Dithiolane-Protected $\alpha$ -Ketoacid Building Block Strategy

This approach utilizes a dipeptidyl  $\alpha$ -ketoacid building block where the ketone is protected as a 1,3-dithiolane. This protecting group is stable to the standard conditions of Fmoc-SPPS and can be removed post-synthesis.[5]

#### **Chemical Pathway**



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Caption: Synthesis of peptide  $\alpha$ -ketoamides using a dithiolane-protected building block.

#### **Detailed Protocol: Dithiolane Protection**

This protocol is based on the use of acylcyanophosphorane methodology to generate the building blocks.[5]



- 1. Resin Preparation and Peptide Synthesis:
- Utilize a suitable resin such as SPOCC-1500.
- Perform standard Fmoc-SPPS as described in the previous section to assemble the peptide chain up to the point of incorporating the α-ketoamide moiety.
- 2. Incorporation of the Dithiolane-Protected Building Block:
- Couple the pre-synthesized Fmoc-dipeptidyl-α-ketoamide building block (with the keto group protected as a 1,3-dithiolane) using standard coupling reagents.
- 3. Dithiolane Deprotection:
- Swell the resin in 10% aqueous acetone.
- Add a solution of N-bromosuccinimide (NBS) in 10% aqueous acetone.
- Stir the reaction at room temperature and monitor for completion (typically rapid).
- Wash the resin extensively with aqueous acetone, DMF, and DCM.
- 4. Cleavage and Final Deprotection:
- Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
- Isolate and purify the final peptide  $\alpha$ -ketoamide using RP-HPLC.

**Ouantitative Data Summary: Dithiolane Strategy** 

Step	Reagent	Concentrati on/Equivale nts	Solvent	Time	Temperatur e
Dithiolane Deprotection	N- bromosuccini mide (NBS)	To be optimized (e.g., 2-4 eq.)	10% Aqueous Acetone	Varies	Room Temp.
Cleavage	TFA/TIS/H <sub>2</sub> O	95:2.5:2.5	-	2 - 3 hours	Room Temp.



## III. Alternative Strategy: C-Terminal Peptide α-Ketoacids via a Cyanosulfur-Ylide Linker

For the synthesis of peptides with a C-terminal  $\alpha$ -ketoacid, a specialized cyanosulfur-ylide-based linker can be employed.[6] This method involves standard Fmoc-SPPS on the modified linker. The final oxidation step, followed by cleavage, yields the C-terminal peptide  $\alpha$ -ketoacid.

- 1. Linker Anchoring and Peptide Synthesis:
- The cyanosulfur-ylide linker is first anchored to a support like Rink amide MBHA resin using standard HBTU coupling.[6]
- The first Fmoc-amino acid is coupled to the ylide.
- The peptide chain is then elongated using standard Fmoc-SPPS protocols.[6]
- 2. Oxidation and Cleavage:
- The resin-bound peptide sulfur ylide is oxidized, for example with Oxone, to generate the αketoacid.
- The peptide is then cleaved from the resin to yield the C-terminal peptide  $\alpha$ -ketoacid.

### Conclusion

The solid-phase synthesis of peptide  $\alpha$ -ketoamides is a versatile and powerful tool in medicinal chemistry and chemical biology. The on-resin oxidation of  $\alpha$ -hydroxyamides offers a convenient and widely applicable method, avoiding complex protecting group manipulations for the ketone functionality.[1] Alternatively, the use of protected  $\alpha$ -ketoacid building blocks provides a robust, albeit more synthetically demanding, route.[5] The choice of strategy will depend on the specific target molecule, the position of the  $\alpha$ -ketoamide within the peptide sequence, and the availability of starting materials. The protocols outlined here provide a solid foundation for researchers to successfully synthesize these valuable compounds for their specific applications.



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